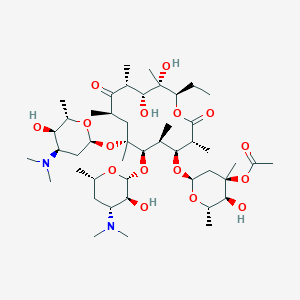
Technetium Tc 99m tmpda
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Technetium Tc 99m tmpda is a radiopharmaceutical agent that is widely used in medical imaging. It is a complex of technetium-99m and a ligand known as 2-methoxyisobutylisonitrile (MIBI). Technetium Tc 99m tmpda has been used extensively in diagnostic imaging procedures due to its high specificity and sensitivity.
Wirkmechanismus
Technetium Tc 99m tmpda works by binding to the mitochondria of cells. Mitochondria are the energy-producing organelles of cells, and they have a high concentration of Technetium Tc 99m tmpda binding sites. Technetium Tc 99m tmpda accumulates in areas of high mitochondrial activity, such as tumors and the heart muscle. The resulting image provides information about the metabolic activity of the tissue.
Biochemische Und Physiologische Effekte
Technetium Tc 99m tmpda has no known biochemical or physiological effects. It is rapidly cleared from the body through the kidneys and does not accumulate in any organs or tissues.
Vorteile Und Einschränkungen Für Laborexperimente
Technetium Tc 99m tmpda has several advantages for lab experiments. It is easy to synthesize and can be produced in large quantities. It has a long half-life of 6 hours, which allows for imaging procedures to be carried out over an extended period. Technetium Tc 99m tmpda is also relatively inexpensive compared to other radiopharmaceutical agents.
However, Technetium Tc 99m tmpda also has some limitations for lab experiments. Its short half-life means that imaging procedures must be carried out quickly after injection. Technetium Tc 99m tmpda is also not suitable for imaging deep tissues, as the gamma rays it emits have low penetration power.
Zukünftige Richtungen
There are several future directions for the use of Technetium Tc 99m tmpda. One area of research is the development of new ligands that can bind to specific targets in the body. This would allow for more targeted imaging and could improve the accuracy of diagnostic procedures. Another area of research is the use of Technetium Tc 99m tmpda in combination with other imaging modalities, such as MRI or CT scans. This could provide more comprehensive information about the structure and function of tissues. Finally, there is ongoing research into the use of Technetium Tc 99m tmpda in therapeutics, such as targeted radiotherapy for cancer treatment.
Conclusion
Technetium Tc 99m tmpda is a radiopharmaceutical agent that has numerous scientific research applications. It is easy to synthesize, has a long half-life, and is relatively inexpensive. Technetium Tc 99m tmpda works by binding to the mitochondria of cells and provides information about the metabolic activity of tissues. While it has some limitations for lab experiments, there are several future directions for its use, including the development of new ligands, combination with other imaging modalities, and use in therapeutics.
Synthesemethoden
Technetium Tc 99m tmpda is synthesized by reacting technetium-99m with Technetium Tc 99m tmpda. The reaction is carried out in the presence of a reducing agent such as stannous chloride. The resulting complex is purified using chromatographic techniques to remove any impurities. The final product is a sterile, pyrogen-free solution that is ready for injection.
Wissenschaftliche Forschungsanwendungen
Technetium Tc 99m tmpda has numerous scientific research applications. It is primarily used in medical imaging to diagnose various diseases such as cancer, heart disease, and brain disorders. Technetium Tc 99m tmpda is particularly useful in detecting tumors, as it accumulates in areas of high metabolic activity. It is also used to evaluate cardiac function, as it provides a clear image of the heart muscle and blood flow. In addition, Technetium Tc 99m tmpda has been used in research to study the pharmacokinetics and pharmacodynamics of various drugs.
Eigenschaften
CAS-Nummer |
109465-48-7 |
|---|---|
Produktname |
Technetium Tc 99m tmpda |
Molekularformel |
C17H37N4OS2Tc |
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
1-[3-[3-(dimethylamino)propyl-methylamino]-2-(2-methyl-2-sulfidopropyl)azanidylpropyl]azanidyl-2-methylpropane-2-thiolate;hydron;oxo(99Tc)technetium-99(3+) |
InChI |
InChI=1S/C17H38N4S2.O.Tc/c1-16(2,22)13-18-11-15(19-14-17(3,4)23)12-21(7)10-8-9-20(5)6;;/h15,22-23H,8-14H2,1-7H3;;/q-2;;+3/p-1/i;;1+1 |
InChI-Schlüssel |
FVVMAUUXLDIFDJ-FCHARDOESA-M |
Isomerische SMILES |
[H+].CC(C)(C[N-]CC(CN(C)CCCN(C)C)[N-]CC(C)(C)[S-])[S-].O=[99Tc+3] |
SMILES |
[H+].CC(C)(C[N-]CC(CN(C)CCCN(C)C)[N-]CC(C)(C)[S-])[S-].O=[Tc+3] |
Kanonische SMILES |
[H+].CC(C)(C[N-]CC(CN(C)CCCN(C)C)[N-]CC(C)(C)[S-])[S-].O=[Tc+3] |
Synonyme |
Tc-99m-TMPDA technetium Tc 99m TMPDA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



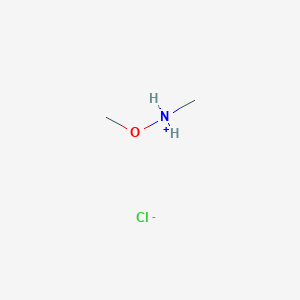
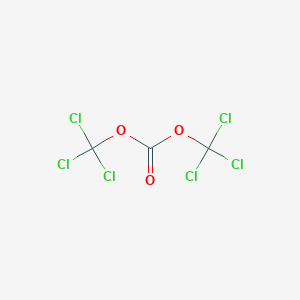
![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)
![4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid](/img/structure/B27553.png)
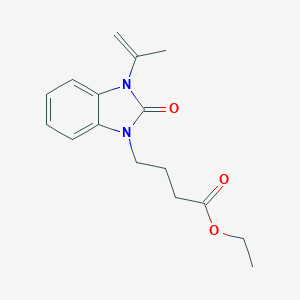
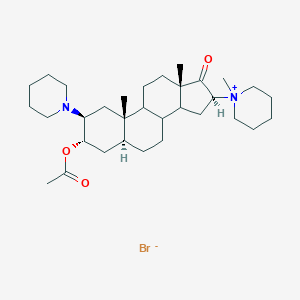
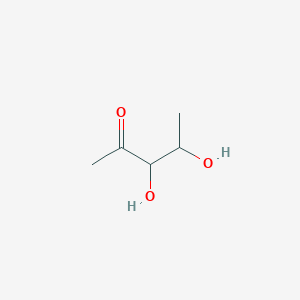
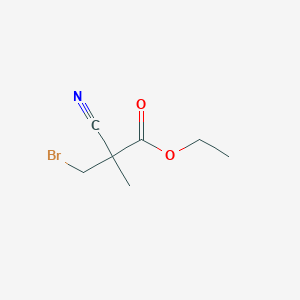
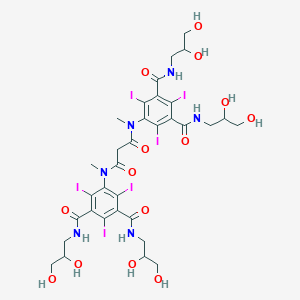

![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)


